4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(3-Bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with bromo and chloro groups, as well as a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and 5-chloro-2-methylphenylamine.
Reaction Steps:
The first step involves the formation of a Schiff base by reacting 5-chloro-2-methylphenylamine with 3-bromobenzyl chloride.
The Schiff base is then cyclized with thiosemicarbazide to form the benzothiadiazine core.
The final step involves oxidation to introduce the 1,1-dioxide group.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.
Types of Reactions:
Substitution: The initial formation of the Schiff base involves a nucleophilic substitution reaction.
Cyclization: The formation of the benzothiadiazine core involves a cyclization reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Typically uses a base such as triethylamine.
Cyclization: Thiosemicarbazide is used as the cyclizing agent.
Major Products Formed:
By-products may include unreacted starting materials and partially oxidized intermediates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic chemistry.
Medicine: Its biological activity could be explored for pharmaceutical applications, such as in the development of new drugs.
Industry: It may find use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented. it is likely that the presence of the benzothiadiazine core and the halogen substituents play a role in its biological activity. The molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Benzothiadiazines: These compounds share the benzothiadiazine core but may have different substituents.
Halogenated Benzothiadiazines: Compounds with similar halogen substituents but different core structures.
Uniqueness:
The specific combination of bromo, chloro, and methyl groups on the benzothiadiazine core makes this compound unique
This compound represents an interesting area of study with potential applications across various scientific disciplines
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c1-14-9-10-17(23)12-19(14)25-21(26)24(13-15-5-4-6-16(22)11-15)18-7-2-3-8-20(18)29(25,27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLTJNYTIKYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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